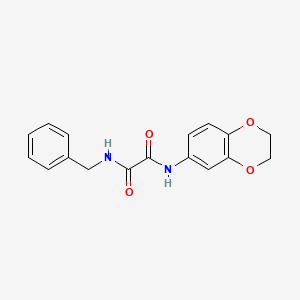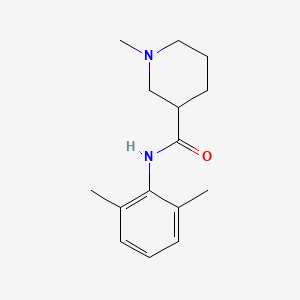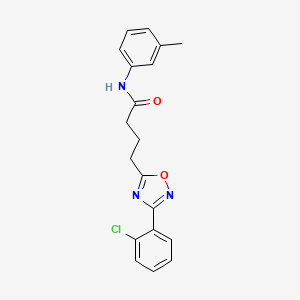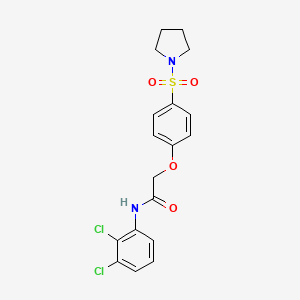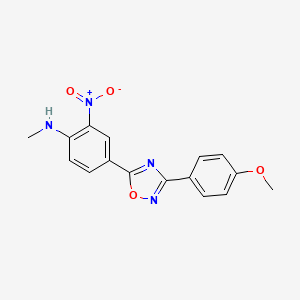
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is commonly referred to as MOAN and has been synthesized using various methods.
作用机制
The mechanism of action of MOAN involves the formation of a nitroso derivative upon reaction with NO. This derivative is highly fluorescent and can be used for the detection of NO. Additionally, the nitroso derivative can react with biological targets, leading to potential therapeutic applications.
Biochemical and Physiological Effects:
MOAN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MOAN can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MOAN has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of MOAN is its ability to selectively detect NO in the presence of other reactive oxygen and nitrogen species. Additionally, MOAN has been shown to have low cytotoxicity, making it a potential candidate for in vivo studies. However, one limitation of MOAN is its limited water solubility, which can make it difficult to use in biological systems.
未来方向
For MOAN include further studies on its potential applications in cancer treatment and inflammatory diseases. Additionally, research could focus on improving the water solubility of MOAN to make it more suitable for in vivo studies. Furthermore, the development of novel fluorescent probes based on MOAN could lead to new applications in the detection of NO in biological systems.
合成方法
MOAN can be synthesized using a variety of methods, including the reaction of 4-nitroaniline with 4-methoxybenzoyl hydrazide in the presence of phosphorus oxychloride. The resulting intermediate can then be reacted with N-methyl-N-(3-nitrophenyl)amine to yield MOAN. Other methods of synthesis include the reaction of 4-nitroaniline with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and subsequent reduction with sodium borohydride.
科学研究应用
MOAN has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the development of fluorescent probes for the detection of nitric oxide (NO) in biological systems. MOAN has been shown to selectively detect NO in the presence of other reactive oxygen and nitrogen species. Additionally, MOAN has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
属性
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-17-13-8-5-11(9-14(13)20(21)22)16-18-15(19-24-16)10-3-6-12(23-2)7-4-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSXIAXILUFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


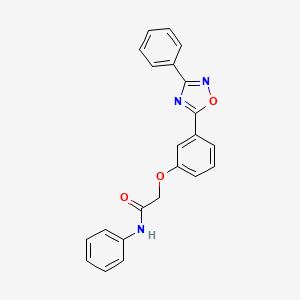
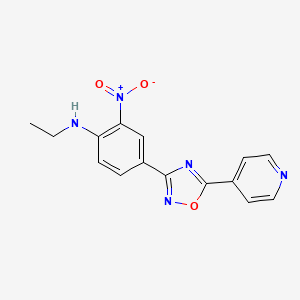
![4-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7690774.png)
![N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)
![4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690792.png)
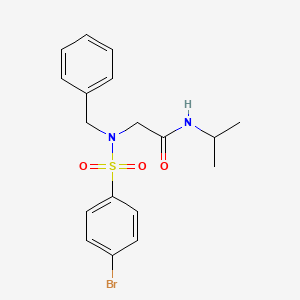
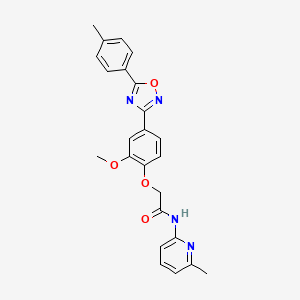
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)
